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Compound of Interest

Compound Name: 3-Cyclopentylpropionic acid

Cat. No.: B041826

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Cyclopentylpropionic acid (also known as 3-Cyclopentylpropanoic acid), a valuable building
block in pharmaceutical and chemical synthesis. The information presented herein is intended
for researchers, scientists, and professionals in drug development and analytical chemistry,
offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3-Cyclopentylpropionic acid.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum of 3-Cyclopentylpropionic acid provides detailed information about

the proton environments within the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~11.5 Singlet (broad) 1H -COOH
~2.3 Triplet 2H -CH2-COOH

] Cyclopentyl-H, -CH2-
~1.8-1.4 Multiplet 11H
CH2-COOH

~1.1 Multiplet 2H Cyclopentyl-H

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the number and types of carbon atoms in 3-

Cyclopentylpropionic acid.

Chemical Shift (d) ppm Carbon Type Assignment
~179 Quaternary -COOH

~40 Methine Cyclopentyl-CH-
~34 Methylene -CH2-COOH

~32 Methylene Cyclopentyl-CH:2
~31 Methylene -CH2-CH2-COOH
~25 Methylene Cyclopentyl-CHz

Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in 3-Cyclopentylpropionic acid
based on their vibrational frequencies.
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Wavenumber (cm~?)

Intensity

Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)
2948 Strong C-H stretch (Aliphatic)

2866 Strong C-H stretch (Aliphatic)

1708 Strong C=0 stretch (Carboxylic Acid)
1455 Medium C-H bend (Alkyl)

1410 Medium O-H bend (Carboxylic Acid)
1295 Medium C-O stretch (Carboxylic Acid)
935 Medium, Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 3-Cyclopentylpropionic acid results in

characteristic fragmentation patterns. The molecular formula is CsH1402 and the molecular

weight is 142.20 g/mol .[1]

m/z Relative Intensity Proposed Fragment

142 Low [M]* (Molecular lon)

125 Moderate [M - OH]*

97 Moderate [M - COOH]*

83 High [CeH11]* (Cyclopentylmethyl)
69 High [CsHo]* (Cyclopentyl)

55 High [CaH7]*

45 Moderate [COOH]*

Experimental Protocols
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The following sections detail the methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy

Sample Preparation: A solution of 3-Cyclopentylpropionic acid is prepared by dissolving
approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as
an internal standard (6 0.00 ppm).

Instrumentation and Data Acquisition:

e 1H NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard
acquisition parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45
degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically,
16 to 64 scans are co-added to improve the signal-to-noise ratio.

e 13C NMR: Spectra are acquired on the same instrument, operating at a frequency of 75 or
125 MHz, respectively. A proton-decoupled pulse sequence is used to simplify the spectrum
to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.
Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number
of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often
required.

FT-IR Spectroscopy

Sample Preparation: As 3-Cyclopentylpropionic acid is a liquid at room temperature, a thin
film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform
Infrared (FT-IR) spectrometer. The sample is placed in the instrument's sample compartment,
and the spectrum is typically recorded over the range of 4000 to 400 cm~*. A background
spectrum of the clean salt plates is recorded first and automatically subtracted from the sample
spectrum. Typically, 16 to 32 scans are averaged to obtain a high-quality spectrum.

Mass Spectrometry
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Sample Preparation: A dilute solution of 3-Cyclopentylpropionic acid is prepared in a volatile
organic solvent such as methanol or dichloromethane.

Instrumentation and Data Acquisition: The analysis is performed using a mass spectrometer,
often coupled with a gas chromatograph (GC-MS) for sample introduction. For direct infusion,
the sample solution is introduced into the ion source. Electron lonization (EIl) is a common
method for this type of molecule, using a standard electron energy of 70 eV. The mass
analyzer scans a mass-to-charge (m/z) range, typically from 40 to 300 amu, to detect the
molecular ion and its fragments.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the information they provide, as well as a typical experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclopentylpropionic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041826#3-cyclopentylpropionic-acid-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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